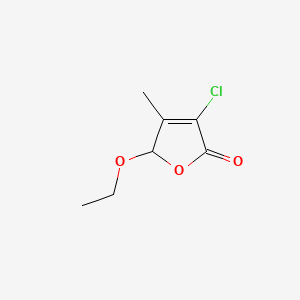
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various chemical reactions and industrial applications.
Métodos De Preparación
The synthesis of Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include alcohols, ketones, and other oxygenated compounds.
Aplicaciones Científicas De Investigación
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the formation of polymer chains.
Biology: The compound can be used in studies of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent is ongoing, given its ability to release reactive oxygen species.
Industry: It is used in the production of various plastics and resins, where it helps to control the polymerization process.
Mecanismo De Acción
The mechanism of action of Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl involves the decomposition of the peroxide bond to release reactive oxygen species (ROS). These ROS can then interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Peroxide, 1,1-dimethylethyl 1,1-dimethyl-2-propenyl can be compared to other organic peroxides, such as:
tert-Butyl hydroperoxide: Similar in structure but with different reactivity and applications.
Cumene hydroperoxide: Used in similar applications but with different stability and decomposition characteristics.
Di-tert-butyl peroxide: Another organic peroxide with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can initiate, making it valuable in both research and industrial contexts.
Propiedades
| 114041-94-0 | |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-tert-butylperoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C9H18O2/c1-7-9(5,6)11-10-8(2,3)4/h7H,1H2,2-6H3 |
Clave InChI |
HVDVAFDMEBQSGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Bis{2-[(trimethylsilyl)oxy]ethyl}aniline](/img/structure/B14299859.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)

